molecular formula C9H14N2O B8691076 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE

Cat. No.: B8691076
M. Wt: 166.22 g/mol
InChI Key: LNMVKPKEWFRPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .

Chemical Reactions Analysis

Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole core.

    Muscimol: A psychoactive compound found in certain mushrooms.

    Ibotenic Acid: Another psychoactive compound with an isoxazole ring.

Uniqueness: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE stands out due to its unique cyclopentylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11)

InChI Key

LNMVKPKEWFRPRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CC(=NO2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine HCl (20.3 mmol) was dissolved in 14.9 mL of 2.5 M aqueous NaOH solution at rt and 4-Cyclopentyl-but-2-ynenitrile (16.9 mmol) was added in solution with 50 mL EtOH. The cloudy suspension was stirred at rt for 2 hours. The reaction material was then diluted with 200 mL of Et2O and washed with two 50 mL portions of water, followed by 50 mL of aqueous saturated sodium chloride solution. The organics were then dried over Na2SO4, filtered and concentrated under reduced pressure. The crude products were then purified through flash chromatography to give 5-Cyclopentylmethyl-isoxazol-3-ylamine.
Quantity
20.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.9 mL
Type
solvent
Reaction Step One
Quantity
16.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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